molecular formula C11H9N5 B12615125 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Cat. No.: B12615125
M. Wt: 211.22 g/mol
InChI Key: IOUUIFJMTGCINF-UHFFFAOYSA-N
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Description

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that features a fused ring system combining pyridine, imidazole, and pyridazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as transition metals or acids to facilitate the formation of the fused ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects .

Properties

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

InChI

InChI=1S/C11H9N5/c12-10-7-16-11(14-10)4-3-9(15-16)8-2-1-5-13-6-8/h1-7H,12H2

InChI Key

IOUUIFJMTGCINF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C=C(N=C3C=C2)N

Origin of Product

United States

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